molecular formula C12H2F2N4 B1276470 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane CAS No. 73318-02-2

2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane

Cat. No. B1276470
CAS RN: 73318-02-2
M. Wt: 240.17 g/mol
InChI Key: PFSDYUVXXQTNMX-UHFFFAOYSA-N
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Description

F2-TCNQ is an organic semiconductor with promising properties, including high charge mobility . It has been reported to display excellent electron transport properties in single crystal field-effect transistors (FETs) .


Synthesis Analysis

An efficient gram-scale synthesis of F2-TCNQ has been reported via a three-step sequence, which affords F2-TCNQ in 62% cumulative yield .


Molecular Structure Analysis

The very small size of the F2-TCNQ molecule implies high reorganization energy . Theoretical studies have been conducted on the charge transport in single crystals of TCNQ, F2-TCNQ, and F4-TCNQ .


Chemical Reactions Analysis

The record-high band-like electron mobility in single crystals of F2-TCNQ is challenging from the theoretical viewpoint . DFT and QM/MM calculations have been applied to the Fn-TCNQ (n = 0,2,4) crystal series .


Physical And Chemical Properties Analysis

F2-TCNQ has a molecular weight of 240.17 g/mol, and its molecular formula is C12H2F2N4 . It has a topological polar surface area of 95.2 Ų .

Scientific Research Applications

Organic Electronics

    Summary of the Application

    2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane (F2-TCNQ) single crystals are used in the field of organic electronics due to their exceptionally high band-like electron mobility .

    Methods of Application or Experimental Procedures

    The physical mechanism underlying the high electron mobility in F2-TCNQ single crystals was studied using a combined experimental and theoretical approach . The study compared F2-TCNQ with similar compounds Fn-TCNQ (n = 0, 2, 4) .

    Results or Outcomes

    The study found that while electron transfer integrals and reorganization energies did not show outstanding features for F2-TCNQ, Raman spectroscopy and solid-state DFT indicated that the frequency of the lowest vibrational mode is nearly twice higher in the F2-TCNQ crystal than in TCNQ and F4-TCNQ . This phenomenon is explained by the specific packing motif of F2-TCNQ with only one molecule per primitive cell so that electron-phonon interaction decreases and the electron mobility increases .

Thermoelectric Performance of Organic Thin-Film Elements

    Summary of the Application

    F4-TCNQ is used to improve the thermoelectric performance of organic thin-film elements . This application is particularly relevant in the field of materials science and engineering.

    Methods of Application or Experimental Procedures

    The application involves utilizing a bilayer structure of pentacene and F4-TCNQ . The specific methods of application or experimental procedures would likely involve standard thin-film fabrication and characterization techniques, although the exact details are not provided in the search results.

    Results or Outcomes

    The use of F4-TCNQ in a bilayer structure with pentacene was found to improve the thermoelectric performance of the organic thin-film elements . However, the search results do not provide specific quantitative data or statistical analyses related to this application.

Organic Solar Cells

    Summary of the Application

    A related compound, 7,7,8,8-Tetracyanoquinodimethane (TCNQ), can be used to functionalize chemical vapor deposited (CVD) graphene and form a p-doped nanocomposite that finds potential application as a conductive anode for organic solar cells (OSCs) .

    Methods of Application or Experimental Procedures

    The application involves using TCNQ and graphene oxide to form a glassy electrode . The specific methods of application or experimental procedures would likely involve standard thin-film fabrication and characterization techniques, although the exact details are not provided in the search results.

    Results or Outcomes

    The use of TCNQ in a nanocomposite with graphene was found to improve the conductive properties of the anode for OSCs . However, the search results do not provide specific quantitative data or statistical analyses related to this application.

Electrochemical Sensors

    Summary of the Application

    Electrochemical sensors can be developed by using TCNQ and graphene oxide to form a glassy electrode for the detection of reduced glutathione (GSH) .

    Methods of Application or Experimental Procedures

    The application involves using TCNQ and graphene oxide to form a glassy electrode . The specific methods of application or experimental procedures would likely involve standard electrochemical sensor fabrication and characterization techniques, although the exact details are not provided in the search results.

    Results or Outcomes

    The use of TCNQ in a glassy electrode with graphene oxide was found to improve the detection of GSH . However, the search results do not provide specific quantitative data or statistical analyses related to this application.

Safety And Hazards

Users are advised to avoid breathing dust/fume/gas/mist/vapors/spray of F2-TCNQ. It should not be eaten, drunk, or smoked when using this product. It should be used only outdoors or in a well-ventilated area. After handling, skin should be washed thoroughly. Protective gloves, protective clothing, eye protection, and face protection should be worn. If eye irritation persists, medical advice or attention should be sought .

properties

IUPAC Name

2-[4-(dicyanomethylidene)-2,5-difluorocyclohexa-2,5-dien-1-ylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2F2N4/c13-11-1-9(7(3-15)4-16)12(14)2-10(11)8(5-17)6-18/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSDYUVXXQTNMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C#N)C#N)C=C(C1=C(C#N)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10413647
Record name 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane

CAS RN

73318-02-2
Record name 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
132
Citations
IY Chernyshov, MV Vener, EV Feldman… - The journal of …, 2017 - ACS Publications
Organic electronics requires materials with high charge mobility. Despite decades of intensive research, charge transport in high-mobility organic semiconductors has not been well …
Number of citations: 47 pubs.acs.org
AY Sosorev - Physical Chemistry Chemical Physics, 2017 - pubs.rsc.org
Theoretical understanding of charge transport in organic semiconductors is exclusively important for organic electronics, but still remains a subject of debate. The recently discovered …
Number of citations: 32 pubs.rsc.org
T Shimada, Y Takahashi, J Harada… - The Journal of …, 2018 - ACS Publications
Some heterojunction interfaces formed with molecular solids show metal-like transport behavior. In order to clarify the requirement, interfaces are fabricated by lamination of single-…
Number of citations: 11 pubs.acs.org
ZM Wong, T Deng, W Shi, G Wu… - ACS Applied Energy …, 2020 - ACS Publications
Over the last few years, small-molecule organic semiconductors have been garnering increasing research interest as flexible electronic materials thanks to their abundance, ease of …
Number of citations: 5 pubs.acs.org
EC Liu, JJ Topczewski - The Journal of Organic Chemistry, 2020 - ACS Publications
The molecule 2,5-difluoro-7,7,8,8-tetracyanoquinodimethane (F 2 -TCNQ) is an organic semiconductor with many promising properties, including high charge mobility (μ). However, an …
Number of citations: 7 pubs.acs.org
Y Takahashi, K Ishida, S Matsuno, M Kurokawa… - …, 2021 - pubs.rsc.org
The contact interface of heterogeneous organic crystals is used in a wide variety of electronic devices. In recent years, it has become clear that the function of electrical conduction …
Number of citations: 2 pubs.rsc.org
Y Umar, C Parlak, SKM Haque, SP Appu… - Journal of the Indian …, 2021 - Elsevier
A comparative DFT study of tetracyanoquinodimethane and its difluoro and tetrafluoro analogs - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search …
Number of citations: 3 www.sciencedirect.com
NT Vo, LL Martin, AM Bond - Inorganica Chimica Acta, 2018 - Elsevier
The bulk electrochemical reduction of TCNQF 2 (where TCNQF 2 = 2,5-difluoro-7,7,8,8-tetracyanoquinodimethane) in acetonitrile (0.1 M Bu 4 NPF 6 ) in the presence of [Cu(CH 3 CN) 4 …
Number of citations: 4 www.sciencedirect.com
J Bang, JH Park - Journal of Analytical Science and Technology, 2023 - Springer
We report the electronic absorption spectroscopy of 7,7,8,8-tetracyanoquinodimethane (TCNQ) and its fluorinated derivatives (F2TCNQ and F4TCNQ), well-known electron-accepting …
Number of citations: 1 link.springer.com
LF Ji, JX Fan, SF Zhang, AM Ren - Physical Chemistry Chemical …, 2018 - pubs.rsc.org
2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane (F2-TCNQ) was recently reported to display excellent electron transport properties in single crystal field-effect transistors (FETs). Its …
Number of citations: 27 pubs.rsc.org

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